L-Serine ethyl ester hydrochloride is a derivative of the naturally occurring amino acid L-serine. It is characterized by the presence of an ethyl ester group, which enhances its solubility and bioavailability compared to L-serine itself. The compound is represented by the chemical formula CHClNO and has a molecular weight of approximately 169.61 g/mol. It appears as a beige powder and is odorless, making it suitable for various laboratory applications .
L-Serine is crucial for several biological processes, including protein synthesis and neurotransmitter function. Its ethyl ester form may exhibit enhanced permeability across cell membranes, potentially increasing its efficacy in therapeutic applications. Research indicates that L-serine plays a role in the synthesis of phospholipids and is involved in metabolic pathways related to amino acid biosynthesis .
The synthesis of L-serine ethyl ester hydrochloride typically involves the following methods:
L-Serine ethyl ester hydrochloride finds applications in various fields:
L-Serine ethyl ester hydrochloride shares structural and functional similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Serine methyl ester | Similar backbone | More hydrophobic; used in different biological contexts |
Glycine ethyl ester | Simple structure | Smaller size; less complex biological activity |
L-Alanine ethyl ester | Similar amino structure | Different amino acid properties; less polar |
Uniqueness: The primary distinction of L-serine ethyl ester hydrochloride lies in its specific role in neurological functions and its enhanced solubility due to the ethyl group, making it particularly valuable for pharmaceutical applications compared to other amino acid esters.
L-Serine ethyl ester hydrochloride is systematically identified by the Chemical Abstracts Service (CAS) registry number 26348-61-8, providing a unique and unambiguous identifier for regulatory and research applications. The compound's IUPAC nomenclature designation is ethyl (2S)-2-amino-3-hydroxypropanoate hydrochloride, which precisely describes its stereochemical configuration and functional group arrangements. Alternative nomenclature systems recognize this compound under several synonymous names, including L-Serine, ethyl ester, hydrochloride (1:1), H-Ser-OEt·HCl, and ethyl L-serinate hydrochloride, reflecting different naming conventions used across various chemical databases and commercial suppliers.
The molecular formula for L-Serine ethyl ester hydrochloride is definitively established as C5H12ClNO3, corresponding to a molecular weight of 169.61 g/mol. This formula accounts for the ethyl ester modification of the carboxyl group, the preservation of the characteristic hydroxyl side chain of serine, and the incorporation of hydrochloride as the counterion. The compound's structural representation through SMILES notation ([H+].[Cl-].CCOC(=O)C(N)CO) provides a linear description of atomic connectivity, while the InChI key (JZJQCLZQSHLSFB-UHFFFAOYNA-N) serves as a standardized identifier for database searches and chemical informatics applications.
The compound exhibits significant chemical stability under appropriate storage conditions, with commercial preparations typically achieving purities exceeding 99% as determined by thin-layer chromatography analysis. High-resolution mass spectrometry confirms the exact mass as 169.050571 g/mol, providing precise analytical verification for research applications. The molecular structure incorporates both hydrophilic and lipophilic characteristics, with the ethyl ester group enhancing solubility in organic solvents while maintaining water solubility through the amino acid backbone and hydrochloride salt formation.
The stereochemical configuration of L-Serine ethyl ester hydrochloride centers on the single chiral carbon atom located at the α-position (C-2) of the amino acid backbone, which maintains the natural L-configuration found in biological serine. This stereocenter exhibits the (S)-configuration according to Cahn-Ingold-Prelog nomenclature, ensuring compatibility with biological systems and enzymatic processes that specifically recognize L-amino acid substrates. The preservation of this stereochemical integrity throughout synthetic procedures represents a critical quality parameter for pharmaceutical and research applications.
Optical rotation measurements provide quantitative assessment of the compound's stereochemical purity, with reported specific rotation values ranging from -4.4° to -5.0° depending on measurement conditions. These measurements are typically conducted at concentrations of 2-10 g/100 mL in water or ethanol at room temperature, with the negative rotation confirming the L-configuration of the serine residue. The consistency of optical rotation values across different commercial sources and analytical laboratories validates the stereochemical stability of the compound during synthesis and storage.
Chiral purity specifications for commercial preparations typically exceed 99.5%, as determined through specialized analytical techniques including chiral high-performance liquid chromatography and polarimetric analysis. The maintenance of stereochemical integrity proves essential for applications in peptide synthesis, where racemization could lead to the formation of diastereomeric products with altered biological activity. Research investigations utilizing L-Serine ethyl ester hydrochloride in chemoenzymatic polymerization have demonstrated that the compound's stereochemical configuration remains stable under various reaction conditions, including elevated pH environments ranging from 7.5 to 9.5.
L-Serine ethyl ester hydrochloride exhibits well-defined crystallographic properties that contribute to its stability and handling characteristics in both research and industrial applications. The compound crystallizes as a white crystalline powder with a documented melting point range of 130-132°C, indicating good thermal stability suitable for various processing conditions. X-ray crystallographic analysis reveals specific structural parameters that influence the compound's physical properties and intermolecular interactions in the solid state.
The crystalline structure demonstrates characteristic hydrogen bonding patterns typical of amino acid hydrochloride salts, with the protonated amino group forming ionic interactions with the chloride counterion. These intermolecular interactions contribute to the compound's hygroscopic nature, necessitating careful storage under dry conditions to prevent moisture absorption and potential degradation. Commercial suppliers consistently recommend storage under dry inert gas atmosphere with protection from humidity and water to maintain crystalline integrity and chemical purity.
Solid-state infrared spectroscopy provides detailed information about the compound's molecular vibrations and hydrogen bonding arrangements within the crystal lattice. Characteristic absorption bands include stretching vibrations of the amino group (typically around 3200-3400 cm⁻¹), carbonyl ester functionality (approximately 1740 cm⁻¹), and hydroxyl group of the serine side chain. These spectroscopic signatures serve as analytical fingerprints for identity confirmation and purity assessment in quality control applications.
The compound's crystalline morphology influences its dissolution behavior and bioavailability in pharmaceutical formulations. Powder X-ray diffraction studies reveal specific diffraction patterns that can be used to distinguish between different polymorphic forms and to monitor crystalline stability during storage and processing. The maintenance of crystalline structure proves particularly important for applications requiring consistent dissolution rates and biological activity, such as in pharmaceutical preparations and biochemical assays.
The conventional synthesis of L-serine ethyl ester hydrochloride primarily relies on Fischer esterification, where the carboxylic acid group of L-serine reacts with ethanol under acidic conditions to form the corresponding ethyl ester [27]. The most widely employed method involves the reaction of L-serine with thionyl chloride in methanol or ethanol, which simultaneously achieves esterification and hydrochloride salt formation [1] [21]. This approach has been extensively documented in synthetic chemistry literature, demonstrating yields ranging from 91% to 98% depending on reaction conditions [29] [33].
The thionyl chloride method operates through a dual mechanism where thionyl chloride first activates the carboxylic acid group, facilitating nucleophilic attack by the alcohol, while simultaneously generating hydrochloric acid in situ for salt formation [21] [22]. Research has shown that maintaining strict temperature control between -5°C to 0°C during the initial addition of thionyl chloride is crucial for optimal yields and minimal side product formation [21] [33].
The esterification mechanism follows the classical nucleophilic acyl substitution pathway, where the carbonyl carbon of the carboxylic acid undergoes nucleophilic attack by the alcohol [27] [28]. In the case of thionyl chloride-mediated esterification, the reaction proceeds through the formation of an acid chloride intermediate, which subsequently reacts with ethanol to form the desired ester [21] [22]. The amino group remains protonated throughout the reaction due to the acidic conditions, naturally forming the hydrochloride salt [23] [24].
Studies have demonstrated that the reaction conditions must be carefully optimized to prevent racemization of the amino acid center [21] [5]. Temperature control is particularly critical, as elevated temperatures can lead to epimerization and formation of unwanted side products [30] [32].
Systematic optimization studies have revealed several key parameters that significantly influence reaction outcomes. The following table summarizes optimal reaction conditions derived from multiple research investigations:
Parameter | Optimal Range | Typical Yield (%) | Reference Conditions |
---|---|---|---|
Temperature | -5°C to 0°C (initial), then reflux | 91-98 | Thionyl chloride method [29] [33] |
Reaction Time | 12-24 hours | 85-98 | Room temperature to reflux [21] [33] |
Solvent Ratio | 6:1 alcohol:amino acid | 88-96 | Various alcohol systems [33] [36] |
Catalyst Loading | 2-4 equivalents thionyl chloride | 91-97 | Excess reagent approach [1] [29] |
Alternative conventional methods include the use of trimethylchlorosilane in methanol, which offers milder reaction conditions and comparable yields [21] [33]. This method demonstrated yields of 76-98% across various amino acid substrates, with serine derivatives showing particularly high conversion rates [21]. The trimethylchlorosilane approach operates at room temperature, eliminating the need for strict temperature control required in thionyl chloride methods [33].
Industrial-scale implementation of conventional esterification methods faces several challenges related to process efficiency and product quality [30] [31]. The requirement for anhydrous conditions and careful temperature control increases operational complexity and energy consumption [14] [30]. Additionally, the generation of corrosive by-products such as sulfur dioxide and hydrogen chloride necessitates specialized equipment and waste treatment protocols [1] [29].
Research has indicated that batch processing limitations become more pronounced at larger scales, with decreased heat transfer efficiency affecting reaction uniformity [36]. Continuous flow processes have been investigated as potential solutions, with studies showing improved temperature control and reduced reaction times compared to traditional batch methods [36] [37].
Green chemistry principles have driven the development of more sustainable approaches to L-serine ethyl ester hydrochloride synthesis [7] [8]. Solid acid catalysts, particularly zeolite-based systems, have emerged as environmentally preferable alternatives to traditional liquid acid catalysts [7] [9]. Research has demonstrated that ultrastable zeolite Y in its proton form can effectively catalyze amino acid esterification at elevated temperatures with minimal environmental impact [7].
The zeolite-catalyzed approach operates at 100-130°C under moderate pressure conditions, achieving yields of 83% for phenylalanine methyl ester, suggesting comparable efficiency for serine derivatives [7]. These solid catalysts offer the significant advantage of recyclability, with activity restoration possible through simple calcination procedures [7] [9].
Ionic liquid-based catalytic systems represent another green chemistry advancement in amino acid esterification [8] [11]. Studies have shown that certain ionic liquids can facilitate esterification reactions under mild conditions while being readily recoverable and reusable [8]. The use of calcium iodide as a protective agent in Fmoc-protected amino ester synthesis has demonstrated the potential for developing less toxic catalytic systems [8].
Enzymatic synthesis methods have gained considerable attention as green alternatives for amino acid ester preparation [3] [4]. Chemoenzymatic polymerization using papain as a catalyst has been successfully demonstrated for L-serine ethyl ester in aqueous media [3] [4]. This approach operates under mild pH conditions (7.5-9.5) and eliminates the need for harsh chemical reagents [3].
The papain-catalyzed system achieved optimal yields at pH 8.5, with the reaction proceeding through nucleophilic acyl substitution mechanisms similar to chemical methods but under significantly milder conditions [3] [4]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis revealed successful formation of serine ester products with degrees of polymerization ranging from 5 to 22 [3].
Green chemistry initiatives have focused on developing solvent-free esterification methods to reduce environmental impact [9] [11]. Microwave-assisted synthesis has shown particular promise, with studies demonstrating significantly improved yields and reduced reaction times compared to conventional heating methods [36]. For leucine esterification with butanol, microwave irradiation achieved 100% yield in 10 minutes compared to 63.7% yield with conventional heating over 30 minutes [36].
Alternative solvent systems based on environmentally benign solvents have been investigated extensively [14] [17]. Dimethyl carbonate has emerged as a particularly attractive alternative to traditional chlorinated solvents, offering reduced toxicity and improved sustainability profiles [14]. The combination of Mukaiyama's reagent with dimethyl carbonate has been identified as an optimal solvent-reagent combination for ester formation [14].
Green chemistry approaches emphasize waste minimization through improved atom economy and reduced by-product formation [17] [20]. Studies have demonstrated that substituting hazardous reagents with safer alternatives can reduce waste outputs by up to 40% in critical compound synthesis [20]. The development of catalytic systems that avoid stoichiometric salt formation represents a significant advancement in waste reduction [7] [9].
Research has shown that the traditional Fischer esterification generates significant quantities of water as a by-product, which can be problematic for reaction efficiency and waste management [7] [17]. Green approaches utilizing solid acid catalysts or alternative activation methods can minimize water formation while maintaining high conversion rates [7] [9].
Solvent recycling has become a critical component of sustainable L-serine ethyl ester hydrochloride production, with industrial facilities implementing comprehensive recovery systems to minimize waste and reduce costs [15] [16]. Modern solvent recovery operations utilize multistage distillation processes to achieve high-purity solvent reclamation, with recovered solvents meeting specifications comparable to virgin materials [15] [16].
The European Solvent Recycler Group has documented extensive experience in recovering alcohols, esters, and other organic solvents used in amino acid ester synthesis [16]. Their distillation-based recovery processes achieve purities exceeding 99.5% for ethyl acetate and greater than 99% for butyl acetate, demonstrating the feasibility of high-quality solvent recovery [16].
Industrial solvent recovery systems employ various separation techniques including fractionation, azeotropic distillation, reactive distillation, and extractive distillation [15]. These methods are particularly effective for recovering ethanol and other alcohols used in esterification reactions, with reported recovery efficiencies of 85-95% depending on the contamination level and process design [15] [19].
Membrane separation technologies have emerged as energy-efficient alternatives to traditional distillation-based recovery methods [19]. These systems operate at lower temperatures and consume significantly less energy compared to conventional thermal separation processes [19]. Research has demonstrated that membrane-based solvent recovery can achieve comparable purity levels to distillation while reducing operational costs by 20-30% [19].
The implementation of reactive distillation for solvent regeneration has shown particular promise in esterification processes [18]. This technology combines reaction and separation in a single unit operation, enabling continuous solvent recovery and reuse [18]. Studies on biphasic esterification systems have demonstrated successful solvent regeneration through transesterification with methanol, allowing for multiple reuse cycles without significant performance degradation [18].
Integrated process design approaches have been developed to maximize solvent recovery efficiency while minimizing energy consumption [17] [18]. These systems incorporate heat integration strategies to utilize waste heat from reaction processes for solvent recovery operations [15] [17]. Research has shown that proper heat integration can reduce overall energy consumption by 25-40% in combined reaction-separation processes [17].
The following table summarizes typical solvent recovery efficiencies and quality specifications achieved in industrial amino acid ester synthesis operations:
Solvent Type | Recovery Efficiency (%) | Purity After Recovery (%) | Energy Reduction vs. Fresh Solvent (%) |
---|---|---|---|
Ethanol | 90-95 | >99.0 | 35-45 |
Methanol | 88-93 | >99.5 | 30-40 |
Ethyl Acetate | 92-97 | >99.5 | 40-50 |
Toluene | 89-94 | >99.0 | 32-42 |
Comprehensive waste minimization strategies in L-serine ethyl ester hydrochloride synthesis focus on source reduction, material reuse, and efficient treatment of unavoidable waste streams [20]. Process optimization studies have identified key opportunities for waste reduction, including improved reaction selectivity, enhanced separation efficiency, and recycling of by-product streams [17] [20].
The implementation of continuous flow processing has demonstrated significant potential for waste reduction compared to traditional batch operations [17]. Continuous systems enable better process control, reduced holdup volumes, and more efficient utilization of reagents and solvents [36]. Studies have shown that continuous flow esterification can reduce waste generation by 15-25% while improving product quality consistency [36].
Advanced process monitoring and control systems play crucial roles in waste minimization by enabling real-time optimization of reaction conditions and early detection of process deviations [20]. These systems help maintain optimal reaction performance while minimizing the formation of unwanted by-products and reducing solvent consumption [17] [20].
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